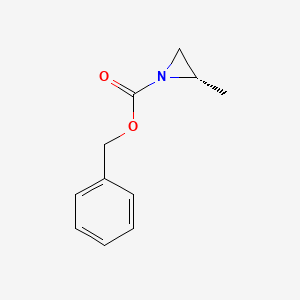

(S)-Benzyl 2-methylaziridine-1-carboxylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

benzyl (2S)-2-methylaziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBRSMFTXSITMJ-QHGLUPRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Stereoselective Synthesis of S Benzyl 2 Methylaziridine 1 Carboxylate and Analogous Chiral Aziridines

Direct Aziridination Methodologies

Direct aziridination represents the most straightforward approach to synthesizing aziridines. This is primarily achieved through transition metal-catalyzed or organocatalytic asymmetric aziridination reactions. These methods offer a pathway to enantioenriched aziridines from simple alkene precursors.

Transition Metal-Catalyzed Asymmetric Aziridination

Transition metal catalysis is a dominant strategy for asymmetric aziridination. Various metals, including rhodium, copper, iron, ruthenium, palladium, and silver, have been successfully employed to catalyze the enantioselective transfer of a nitrene group to an alkene. nih.gov

Rhodium catalysts have proven effective in the asymmetric aziridination of unactivated terminal alkenes. A notable advancement involves the use of planar chiral rhodium(III) indenyl catalysts. nih.govorganic-chemistry.org These catalysts demonstrate a high degree of functional group tolerance and can achieve excellent enantioselectivity. acs.orgresearchgate.net For instance, the aziridination of unactivated terminal alkenes using a specific planar chiral Rh(III) indenyl catalyst can produce a range of enantioenriched aziridines with high selectivity. organic-chemistry.org Computational studies have indicated a stepwise mechanism where the insertion of the olefin into a metal-amide intermediate is the rate-determining and enantio-determining step. organic-chemistry.org The steric interactions between the catalyst and the substrate are key to favoring the formation of the (S)-aziridine. nih.gov

Carbamate-functionalized allylic alcohols also undergo highly enantioselective aziridination with achiral dimeric rhodium(II,II) complexes that are ion-paired with chiral cations derived from cinchona alkaloids. researchgate.netnih.gov This method has expanded the scope of enantioselective nitrene transfer. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric Aziridination of Unactivated Alkenes This table is interactive and can be sorted by clicking on the column headers.

| Catalyst | Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| Planar Chiral Rh(III) Indenyl Catalyst | Unactivated Terminal Alkenes | High | Up to 96:4 |

| Rh(II,II) complex with Cinchona Alkaloid-derived Cation | Carbamate-functionalized Allylic Alcohols | High | High |

Copper-catalyzed systems are widely used for the synthesis of chiral aziridines. These systems can achieve high levels of diastereo- and enantioselectivity in the coupling of cyclic imino esters with 2H-azirines, yielding optically active aziridines with vicinal tetrasubstituted stereocenters. acs.org Copper(I) hydride (CuH) catalysis, in particular, enables the intramolecular hydroamination of allylic hydroxylamine (B1172632) esters to produce alkyl-substituted chiral aziridines with high regio- and enantiocontrol. nih.gov This approach provides a direct route to these challenging targets from achiral starting materials. nih.gov

Furthermore, copper-catalyzed asymmetric aziridination of unactivated olefins has been achieved using chiral diimine ligands. researchgate.net The choice of nitrene donor, such as [N-(p-tolylsulfonyl)imino]phenyliodinane (PhI=NTs), influences the reaction's efficiency. researcher.life

Table 2: Copper-Catalyzed Asymmetric Aziridination This table is interactive and can be sorted by clicking on the column headers.

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Cu(I) / L-proline complex | Alkenes with chiral sulfinamide | Aziridines with multiple chiral substitutions | High diastereoselectivity |

| Chiral-phosphine ligated Cu(I) hydride | Allylic hydroxylamine esters | Alkyl-substituted chiral aziridines | High regio- and enantiocontrol |

| Cu(II)-Aziridine-functionalized organophosphorus complexes | Aromatic/aliphatic aldehydes and nitromethane | Chiral β-nitroalcohols | High enantiomeric excess |

| CuHY/bis(oxazoline) | Styrene | N-sulfonylated aziridines | Heterogeneous catalysis |

Iron, being an abundant and non-toxic metal, is an attractive catalyst for aziridination. Iron complexes with D2-symmetric tetra-N-heterocyclic carbene ligands have been used for the stereospecific aziridination of aliphatic alkenes with aryl azides. rsc.orgnih.govdocumentsdelivered.com While initial results showed modest enantioselectivities, this approach is promising. nih.gov Iron porphyrin complexes can also catalyze asymmetric C–H amination and aziridination reactions. researchgate.net The efficacy of Fe-catalyzed aziridination has been linked to the electron affinity of the active imido-iron species, following a two-step mechanism. researchgate.net

Ruthenium catalysts, particularly those with salen ligands, have been employed in aziridination reactions. libretexts.org For example, chiral Ru(salen)(CO) complexes can be used with 2-(trimethylsilyl)ethanesulfonyl (SES) as a nitrene precursor for the aziridination of conjugated alkenes with high enantioselectivity. libretexts.org Ruthenium porphyrin complexes are also effective in catalyzing the reaction between conjugated dienes and aryl azides to yield N-aryl-2-vinylaziridines. core.ac.uk

Table 3: Iron- and Ruthenium-Catalyzed Asymmetric Aziridination This table is interactive and can be sorted by clicking on the column headers.

| Metal | Catalyst Type | Substrate | Nitrene Source | Enantioselectivity (ee) |

|---|---|---|---|---|

| Iron | D2-symmetric tetra-NHC complex | Aliphatic alkenes | Aryl azides | Low |

| Iron | Chiral porphyrin complex | Alkenes | Organic azides | Up to 93% |

| Ruthenium | Chiral Schiff base complexes | Styrene | TsN3 | High |

| Ruthenium | Ru(TPP)CO | Terminal alkenes | Aryl azides | N/A (focus on chemoselectivity) |

Palladium catalysts are effective in asymmetric transformations involving vinyl aziridines. For instance, the palladium-catalyzed dynamic kinetic asymmetric alkylation of vinyl aziridines with nitrogen heterocycles proceeds with high regio-, chemo-, and enantioselectivity. scispace.comnih.gov Palladium catalysis has also been utilized in the formal [3+2] cycloaddition of vinyl aziridines and in situ generated unsaturated imines to produce highly functionalized and optically enriched aza-spiroindolenines. rsc.org

Silver-catalyzed intramolecular aziridination of homoallylic carbamates provides a method to produce [4.1.0]-carbamate-tethered aziridines in good yields and with enantiomeric excesses up to 92%. nih.gov A highly chemo- and enantioselective intramolecular silver-catalyzed aziridination has also been developed using 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidates as nitrene precursors, achieving up to 99% ee. rsc.orgchemrxiv.orgchemrxiv.orgrsc.org

Table 4: Palladium- and Silver-Catalyzed Asymmetric Aziridination This table is interactive and can be sorted by clicking on the column headers.

| Metal | Reaction Type | Substrates | Ligand/Catalyst System | Yield (%) | Enantioselectivity (ee) |

|---|---|---|---|---|---|

| Palladium | Dynamic Kinetic Asymmetric Alkylation | Vinyl aziridines, N-heterocycles | Chiral diphosphine ligands | High | High |

| Palladium | [3+2] Cycloaddition | Vinyl aziridines, unsaturated imines | Chiral diphosphine ligands | Up to 83% | Up to 97% |

| Silver | Intramolecular Aziridination | Homoallylic carbamates | BOX-supported AgClO4 | Good | Up to 92% |

| Silver | Intramolecular Aziridination | Homoallylic carbamimidates | Chiral silver-BOX complex | Up to 98% | Up to 99% |

Organocatalytic Enantioselective Aziridination

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of aziridines. Chiral amines have been used to catalyze the aziridination of electron-deficient alkenes. libretexts.org This process can involve the in situ generation of a hydrazinium (B103819) salt from a tertiary amine and O-mesitylenesulfonylhydroxylamine (MSH), which then forms an aminimide that performs the aziridination. libretexts.org

A novel organocatalytic approach utilizes a [2.2]paracyclophane (PCP)-based sulfenate anion for the synthesis of aziridines from unactivated imines and commercially available aryl chlorides, achieving high yields and stereoselectivity. digitellinc.com Furthermore, an electrochemical, metal-free method allows for the transformation of unactivated alkenes into a dicationic intermediate that reacts with primary amines to form aziridines, expanding the scope of accessible N-alkyl aziridines. nih.gov

Table 5: Organocatalytic Enantioselective Aziridination This table is interactive and can be sorted by clicking on the column headers.

| Catalyst/Method | Substrates | Yield (%) | Enantioselectivity (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| [2.2]Paracyclophane (PCP)-based sulfenate anion | Unactivated imines, aryl chlorides | 50-99% | 52-99% | >20:1 |

| Chiral Amine (e.g., tertiary amine with MSH) | Electron-deficient alkenes | Good | Moderate to High | N/A |

| Electrochemical (metal-free) | Unactivated alkenes, primary amines | Good | N/A (focus on scope) | N/A |

Photoredox and Visible Light-Promoted Aziridination Techniques

Visible-light photoredox catalysis has emerged as a powerful strategy for the synthesis of substituted aziridines under mild conditions. rsc.orgescholarship.org This approach utilizes light as a renewable energy source to generate reactive intermediates for aziridination, often avoiding the need for harsh reagents or high temperatures. beilstein-journals.org These methods can be applied to late-stage functionalization of complex molecules and offer high degrees of chemo- and stereoselectivity. d-nb.infodntb.gov.ua

One strategy involves the visible-light-induced functionalization of alkenes using N-protected 1-aminopyridinium salts to generate N-centered radicals, which then lead to the formation of aziridines with excellent diastereoselectivity. rsc.org Another approach uses organic photosensitizers, such as those exhibiting thermally activated delayed fluorescence (TADF), to generate free triplet nitrenes from precursors like tosyl azide (B81097) under visible light. rsc.org This metal-free method allows for the aziridination of a wide range of alkenes, including those found in pharmaceuticals and natural products. rsc.org

Iminoiodinanes can also serve as effective nitrene precursors under photochemical conditions. nih.gov While they can be activated under UV light, it has been shown that ortho-substituted iminoiodinanes can also be activated by visible light, such as blue LEDs, to produce aziridination products in good yields. d-nb.info Mechanistic studies suggest that the reaction begins with the photo-promoted conversion of the iminoiodinane to an active intermediate in the triplet state. d-nb.infonih.gov Furthermore, depending on the absence or presence of a photosensitizer, iminoiodinanes can be guided to form either a triplet nitrene or a nitrene radical anion, respectively, leading to distinct reactivity with olefins. nih.gov

The table below summarizes representative examples of visible light-promoted aziridination reactions.

| Catalyst/Sensitizer | Nitrene Precursor | Alkene Substrate | Yield (%) | Selectivity | Ref |

| Organic TADF Dye | Tosyl azide | Various alkenes | Good to Excellent | N/A | rsc.org |

| None (Blue LED) | ortho-MeO-iminoiodinane | Cyclohexene (B86901) | 75% | N/A | d-nb.info |

| Photosensitizer | Iminoiodinane | Olefins | High | Varies | nih.gov |

| Ru(bpy)₃Cl₂ | N-Aminopyridinium salt | Styrene | 85% | >20:1 dr | rsc.org |

Nitrene Precursors and Their Role in Stereocontrol

The choice of nitrene precursor is crucial in aziridination reactions as it directly influences reactivity, efficiency, and stereocontrol. rsc.org A nitrene is a reactive intermediate containing a monovalent nitrogen atom, which can exist in either a singlet or triplet spin state, leading to different reaction mechanisms and stereochemical outcomes. nih.govresearchgate.net The transfer of a nitrene moiety to an alkene is one of the most popular methods for generating aziridines. researchgate.net Various precursors have been developed to generate nitrenes or their synthetic equivalents (nitrenoids) under different conditions. rsc.org

Iminoiodinanes, such as (N-arylsulfonylimino)phenyliodinanes, are common nitrene precursors used in metal-catalyzed aziridination reactions. nih.govelsevierpure.com However, a significant drawback is the stoichiometric production of iodobenzene (B50100) as a byproduct, which lowers the atom economy. nih.govelsevierpure.com Despite this, they are widely used due to their reliability in generating metal-nitrenoid intermediates that facilitate stereoselective nitrene transfer. researchgate.net

Recent advancements have focused on metal-free approaches using visible light. nih.gov Photochemical activation of iminoiodinanes can generate triplet nitrenes or, with a photosensitizer, nitrene radical anions. nih.gov These species exhibit distinct reactivities; for example, triplet nitrenes often react via a stepwise radical mechanism, which can compromise the stereospecificity of the aziridination of cis and trans alkenes. nih.gov

Organic azides are considered ideal nitrene precursors from an atom-economy perspective, as they release dinitrogen gas as the only stoichiometric byproduct. nih.govnih.gov However, they are relatively stable, and their decomposition to generate nitrene species typically requires energy input, such as UV irradiation, heat, or catalysis by transition-metal or Lewis acid complexes. nih.govelsevierpure.com

Several catalytic systems have been developed to achieve asymmetric aziridination using organic azides. Ruthenium-salen complexes, for instance, can decompose azides under mild conditions to catalyze highly enantioselective nitrene transfer reactions. nih.govelsevierpure.com Similarly, cobalt(II)-based metalloradical catalysts have proven effective for the enantioselective aziridination of alkenes with fluoroaryl azides, representing a significant advance in using aryl azides as nitrene sources. nih.gov Photocatalytic methods using visible light can also activate organic azides, such as azidoformates, through triplet energy transfer from a photosensitizer, selectively generating triplet nitrenes that lead to aziridines without competing allylic insertion products. nih.gov

Hydroxylamine derivatives have emerged as practical and stable nitrene precursors for aziridination. rsc.org Hydroxylamine-O-sulfonic acids, in particular, are powerful, inexpensive, and nitro-free aminating agents for the direct synthesis of N-H and N-alkyl aziridines from unactivated olefins. nih.govtcichemicals.com In the presence of a rhodium catalyst, such as Rh₂(esp)₂, these reagents react with a wide variety of alkenes under mild, basic conditions at room temperature to afford aziridines in good to excellent yields. nih.govresearchgate.net This method is notable for its operational simplicity, tolerance to oxygen and moisture, and scalability. nih.govtcichemicals.com

A planar chiral rhodium(III) indenyl catalyst has also been successfully employed with a simple hydroxylamine for the highly enantioselective aziridination of challenging unactivated terminal alkenes. acs.org This system demonstrates remarkable functional group tolerance and excellent chemoselectivity for unactivated over activated alkenes. acs.org

While detailed studies focusing specifically on O-sulfonyl oximes and N-tosyloxylcarbamates as nitrene precursors for the synthesis of (S)-Benzyl 2-methylaziridine-1-carboxylate were not prominently featured in the reviewed literature, related compounds are part of the broader class of reagents used for nitrene transfer. For example, dioxazolones, which can be considered cyclic carbamates, are effective acyl nitrene precursors that are activated by transition metals. researchgate.net The general principle involves the activation of an N–O or N–N bond within the precursor to generate a reactive nitrenoid species capable of C–N bond formation. rsc.orgrsc.org The development of new precursors remains an active area of research to improve safety, efficiency, and stereoselectivity in aziridination reactions. nih.govnih.gov

Cyclization Strategies for Chiral Aziridines

Besides the direct aziridination of alkenes, chiral aziridines can be synthesized through intramolecular cyclization strategies. researchgate.net These methods typically involve the formation of a carbon-nitrogen bond to close the three-membered ring from a pre-functionalized acyclic precursor. researchgate.net

One common approach is the cyclization of β-amino alcohols or their derivatives. For instance, the enantioselective synthesis of trisubstituted aziridines can be achieved through an aza-Darzens reaction, which generates an α-halo-β-aminoketone intermediate. nih.gov This intermediate can then undergo intramolecular nucleophilic substitution, where the nitrogen atom displaces the adjacent halide to form the aziridine (B145994) ring. nih.gov This cyclization can be diverted to form other heterocycles, such as oxazolidinones, by changing the reaction conditions (e.g., using a silver salt). nih.gov

Another powerful strategy involves the ring-opening of activated aziridines followed by intramolecular C–N cyclization. For example, N-tosyl aziridines can undergo regioselective and stereoselective ring-opening with carbon nucleophiles. The resulting intermediate, containing both a nitrogen nucleophile and a suitable electrophilic site (e.g., an aryl bromide), can then undergo a palladium-catalyzed intramolecular C–N coupling reaction to form new, larger heterocyclic structures like tetrahydroquinolines. acs.orgmdpi.com While this example illustrates a ring-expansion strategy starting from an aziridine, the principles of intramolecular C-N bond formation are fundamental to cyclization-based syntheses of the aziridine ring itself from appropriate precursors. mdpi.comresearchgate.net

The table below provides an overview of selected cyclization strategies.

| Starting Material | Key Intermediate | Reaction Type | Product | Stereocontrol | Ref |

| Chloroketone + Imine | α-chloro-β-aminoketone | Aza-Darzens / Intramolecular Sₙ2 | Trisubstituted Aziridine | Catalyst-controlled (Zn-ProPhenol) | nih.gov |

| Chiral α-chloro N-sulfinyl ketimine | N/A | Grignard addition / Cyclization | 2,2-disubstituted Aziridine | Substrate-controlled | rsc.org |

| N-Tosyl aziridine + 2-(bromoaryl)acetonitrile | Ring-opened adduct | Pd-catalyzed C-N cyclization | Tetrahydroquinoline | High ee and de retained | acs.org |

Intramolecular Cyclization of Chiral Amino Alcohols and Haloamines

Intramolecular cyclization is a foundational strategy for aziridine synthesis, proceeding through the SN2 displacement of a leaving group by an adjacent amine. The Wenker synthesis and its modifications are classic examples of this approach. baranlab.orgorganic-chemistry.orgresearchgate.net The stereochemistry of the starting material, a chiral 1,2-amino alcohol, directly dictates the stereochemistry of the resulting aziridine.

For the synthesis of this compound, the required precursor would be (S)-2-aminopropan-1-ol. The synthesis would proceed as follows:

N-Protection: The amino group of (S)-2-aminopropan-1-ol is protected with a benzyl (B1604629) chloroformate to yield (S)-benzyl (1-hydroxypropan-2-yl)carbamate.

Activation of the Hydroxyl Group: The primary hydroxyl group is converted into a good leaving group, typically by mesylation, tosylation, or conversion to a halide.

Cyclization: Treatment with a base promotes the intramolecular nucleophilic attack of the nitrogen atom, displacing the leaving group and forming the aziridine ring.

A modified, milder version of the Wenker synthesis involves converting the amino alcohol to its hydrogen sulfate (B86663) with chlorosulfonic acid, followed by cyclization with sodium hydroxide. organic-chemistry.orgresearchgate.net This method has been shown to be effective for a range of substituted aminoethanols. researchgate.net Rhodium-catalyzed intramolecular aminoetherification reactions also represent a modern approach, where an olefin is first aziridinated in situ, followed by an intramolecular ring-opening cyclization. nih.gov

Stereoselective Conversion of Epoxides into Aziridines

The conversion of epoxides into aziridines is a powerful method that leverages the readily available pool of chiral epoxides. thieme-connect.de This transformation typically involves a two-step sequence: nucleophilic ring-opening of the epoxide followed by cyclization to form the aziridine ring. chem-station.com The reaction is stereospecific, with the stereochemistry of the epoxide being transferred to the aziridine product.

To synthesize this compound from an epoxide, one would start with (S)-propylene oxide. The process would involve:

Ring-Opening: The epoxide is opened by an azide nucleophile (e.g., sodium azide), which proceeds with inversion of configuration at the attacked carbon center. This results in the formation of an azido (B1232118) alcohol.

Reduction: The azide group is then reduced to a primary amine, for example, using triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation.

N-Protection and Cyclization: The resulting amino alcohol is then protected and cyclized as described in section 2.2.1.

Transition metal-catalyzed asymmetric ring-opening of epoxides offers an efficient route to chiral molecules. sioc-journal.cn These methods can provide access to a wide variety of enantioenriched difunctionalized compounds that are precursors to chiral aziridines. thieme-connect.de

Carbene Transfer to Imines: Aza-Darzens Reaction

The aza-Darzens reaction involves the reaction of an imine with a carbene or carbenoid, typically derived from a diazo compound, to form an aziridine. beilstein-journals.orgorganic-chemistry.org This method is highly effective for the synthesis of aziridine-2-carboxylates. The stereoselectivity of the reaction can be controlled through the use of chiral catalysts or chiral auxiliaries. acs.orgrsc.org

A Brønsted acid-catalyzed direct aza-Darzens synthesis provides a mild and convenient protocol for producing cis-aziridines. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of imines with ethyl diazoacetate in the presence of a catalytic amount of bismuth(III) triflate or montmorillonite (B579905) K-10 affords cis-aziridines with high diastereoselectivity. organic-chemistry.org

To apply this to the synthesis of this compound, a suitable chiral catalyst would be required to control the enantioselectivity of the addition of a methylcarbene equivalent to an imine derived from benzyl carbamate (B1207046).

Table 1: Examples of Catalytic Enantioselective Aza-Darzens Reactions

| Catalyst System | Imine Substrate | Diazo Compound | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Zn-ProPhenol | α-chloroketone derived imines | Not specified | >20:1 | up to 98% |

| Chiral Brønsted Acid (VANOL/VAPOL) | Various Aldimines | Ethyl Diazoacetate | High | High |

Asymmetric Aza-Corey-Chaykovsky Reaction

The aza-Corey-Chaykovsky reaction is a variation of carbene transfer where a sulfur ylide reacts with an imine to form an aziridine. thieme.comorganic-chemistry.org The asymmetry in this reaction can be induced by using chiral sulfides to generate the ylide or by employing a chiral auxiliary on the imine nitrogen. thieme.com This reaction is particularly useful for synthesizing aziridines from non-stabilized sulfur ylides. dcu.ie

The diastereoselective synthesis of α-quaternary aziridine-2-carboxylates has been achieved via the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters, demonstrating the high level of stereocontrol possible with this method.

Multicomponent Reaction Approaches to Aziridine Frameworks

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like aziridines by combining three or more reactants in a single pot. nih.govmdpi.comnih.govacs.org A notable example is the catalytic asymmetric aziridination of aldehydes, where an aldehyde, an amine, and a diazo compound react in the presence of a chiral catalyst to form an aziridine-2-carboxylic ester with high diastereo- and enantioselectivity. nih.govacs.org

This approach is particularly advantageous as it avoids the isolation of pre-formed imines, which can be unstable, especially those derived from aliphatic aldehydes. nih.govacs.org Wulff and coworkers have developed a robust multicomponent catalytic asymmetric aziridination using a BOROX catalyst derived from VAPOL or VANOL ligands. mdpi.com

A sequential three-component process starting from 3-arylmethylene-2,5-piperazinediones has also been described for the synthesis of N-unprotected, trisubstituted aziridines bearing a peptide side chain. beilstein-journals.org

Table 2: Three-Component Catalytic Asymmetric Aziridination of Benzaldehyde

| Catalyst | Amine | Diazo Compound | Yield | Enantiomeric Excess (ee) |

| (S)-VAPOL-B(OPh)₃ | MEDAM amine | Ethyl Diazoacetate | 97% | 98% |

Advanced Considerations in Stereochemical Control and Enantiopurity Enhancement

Diastereoselective and Enantioselective Methodologies

Achieving high levels of stereochemical control is paramount in the synthesis of chiral aziridines. acs.org Diastereoselective methods often rely on substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of the reaction. rsc.orgnih.gov For example, the use of chiral sulfinimines in the aza-Darzens reaction provides access to highly substituted aziridines with excellent levels of stereoselectivity. acs.org

Enantioselective methodologies employ chiral catalysts or reagents to induce chirality in the product. nih.gov Copper-catalyzed couplings, for instance, have been developed for the synthesis of optically active aziridines with vicinal tetrasubstituted stereocenters, achieving high yields with excellent diastereo- and enantioselectivities. acs.org The choice of ligand is often critical in these catalytic systems to achieve high levels of asymmetric induction.

The intramolecular hydroamination of allylic hydroxylamine esters catalyzed by copper hydride is another direct route to chiral aziridines from achiral starting materials, providing the products in good yields and high enantiomeric excess. organic-chemistry.org

Chiral Ligand Design and Catalyst Optimization for Asymmetric Aziridination

The successful asymmetric synthesis of chiral aziridines, including this compound, is critically dependent on the design of the chiral ligand and the subsequent optimization of the catalyst system. The ligand's primary role is to create a chiral environment around the metal center, influencing the trajectory of the reactants and thereby dictating the stereochemical outcome of the aziridination reaction. nih.gov

A foundational concept in ligand design has been the use of C₂-symmetry, which simplifies the number of possible reaction pathways and substrate-catalyst arrangements, often leading to higher enantioselectivity. utexas.edu However, more recent developments have demonstrated the power of non-symmetrical ligands, such as P,N-ligands, which can outperform their C₂-symmetric counterparts by offering more tunable steric and electronic properties. nih.gov The modular construction of many modern ligands allows for systematic screening and fine-tuning to match the specific demands of a given substrate and reaction. utexas.edu

Several classes of "privileged ligands" have emerged as particularly effective for a wide range of asymmetric transformations, including aziridination. utexas.edu These include derivatives of Salen, BINOL (like VAPOL and VANOL), and porphyrins. acs.orgmsu.edugoogle.com For instance, Co(II) porphyrin catalysts and Ru(II)[salen] complexes have been successfully employed in the aziridination of both activated and unactivated alkenes. acs.org

Catalyst optimization is an empirical process involving the systematic modification of several components:

Ligand Backbone: Altering the steric bulk and geometry of the ligand's core structure can create a more selective chiral pocket.

Electronic Properties: The introduction of electron-donating (EDG) or electron-withdrawing (EWG) groups on the ligand can modulate the reactivity and Lewis acidity of the metal center, which in turn affects catalytic activity and selectivity. mdpi.com

Metal Center: The choice of metal (e.g., Rh, Cu, Ru, Co) is crucial, as its coordination properties and reactivity with the nitrogen source define the reaction mechanism. acs.org

Reaction Conditions: Optimization of solvent, temperature, and catalyst loading is essential to maximize yield and enantioselectivity while minimizing side reactions. msu.edu

A study by Rovis and colleagues highlighted the impact of electronic tuning on a planar chiral rhodium indenyl catalyst for the aziridination of unactivated alkenes. By substituting the ligand framework, they could significantly improve reaction yields while maintaining excellent enantioselectivity. acs.org Similarly, research on VAPOL- and VANOL-derived borate (B1201080) catalysts for the reaction between imines and ethyl diazoacetate has shown that high enantiomeric excesses can be achieved through careful catalyst design. msu.edugoogle.com

The following table summarizes the performance of various catalyst systems in asymmetric aziridination reactions, illustrating the principles of ligand design and optimization.

| Catalyst/Ligand | Metal | Substrate Type | Yield (%) | Enantiomeric Ratio (e.r.) / Excess (ee) |

|---|---|---|---|---|

| CF₃-substituted planar chiral indenyl ligand | Rh(III) | 1-Nonene (unactivated alkene) | 13% | 96:4 e.r. acs.org |

| Methoxy-substituted planar chiral indenyl ligand | Rh(III) | 1-Nonene (unactivated alkene) | 23% | 96:4 e.r. acs.org |

| (S)-VAPOL-borate complex | - | N-benzhydryl imines + Ethyl diazoacetate | High | Up to 99% ee msu.edugoogle.com |

| Co(II) Porphyrin | Co(II) | Styrenyl and unactivated alkenes | Variable | Good to excellent ee acs.org |

| Ru(II)[salen] | Ru(II) | Activated and unactivated alkenes | Variable | Moderate to high ee acs.org |

Mechanistic Insights into Stereocontrol During Aziridine Formation

Understanding the mechanism of aziridination is fundamental to rationalizing and improving stereocontrol. The stereochemical outcome of the reaction is determined during the key bond-forming step where the nitrogen atom is transferred to the alkene. The chiral catalyst exerts its influence by orchestrating the geometry of the transition state, making the pathway to one enantiomer energetically more favorable than the pathway to the other.

For transition metal-catalyzed reactions, a common mechanism involves the formation of a metal-nitrene or metal-carbene (from a diazo compound) intermediate. msu.edu In the case of a nitrene transfer, the chiral ligand environment around the metal dictates the face selectivity of the alkene's approach. The steric and electronic features of the ligand create a constrained environment that forces the alkene to bind to the metal-nitrene complex in a specific orientation.

The reaction can proceed through either a stepwise or a concerted pathway. nih.gov

Stepwise Mechanism: This path involves the formation of an intermediate, such as a zwitterion, after the initial nucleophilic attack. msu.edu The subsequent ring closure then forms the aziridine. Stereocontrol in this mechanism depends on the catalyst's ability to restrict rotation around the newly formed single bond before the ring closes, thereby preserving the stereochemical information.

Concerted Mechanism: In this pathway, both C-N bonds are formed in a single transition state. The geometry of this transition state is highly influenced by the chiral catalyst, which pre-organizes the alkene and the nitrene source, leading directly to the chiral aziridine.

The nature of the reactants and catalyst determines which pathway is favored. For example, early studies on Lewis acid-catalyzed aziridination from imines and ethyl diazoacetate (EDA) proposed a mechanism involving the coordination of the Lewis acid to the imine. msu.edu This activation facilitates the attack by the diazo compound, leading to a zwitterionic intermediate whose subsequent cyclization is directed by the chiral environment. msu.edu

The substitution pattern on the aziridine ring can also influence the stereochemical course of related reactions, suggesting that the stability of potential intermediates (e.g., carbocations) plays a significant role. nih.gov In acid-mediated ring-opening, for instance, the reaction can proceed through a continuum between Sₙ1 and Sₙ2 pathways, where a fully formed carbocation is unlikely due to coordination with the adjacent amino group. nih.gov A similar principle of intermediate stability and catalyst coordination applies to the stereocontrolled formation of the ring, where the chiral catalyst must effectively shield one face of the reacting system to prevent racemization or formation of the undesired diastereomer.

Computational studies, often using Density Functional Theory (DFT), have become invaluable for elucidating these mechanisms. They allow for the modeling of transition states and intermediates, providing insights into the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the catalyst and the substrate that are responsible for stereochemical induction.

Iii. Reactivity and Synthetic Transformations of S Benzyl 2 Methylaziridine 1 Carboxylate

Ring-Opening Reactions

The synthetic utility of (S)-benzyl 2-methylaziridine-1-carboxylate lies predominantly in its ring-opening reactions. These transformations provide access to a diverse array of chiral β-functionalized amines, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. acs.org The regioselectivity of the nucleophilic attack is a key consideration in these reactions and is influenced by steric and electronic factors, as well as the nature of the nucleophile and reaction conditions. frontiersin.org Generally, nucleophilic attack occurs at the less substituted carbon (C3), leading to the "normal" ring-opened product. However, attack at the more substituted carbon (C2) can also occur, leading to the "abnormal" product. researcher.lifetmu.edu.tw

Nucleophilic Ring Opening with Carbon-Based Nucleophiles

The formation of carbon-carbon bonds via the ring-opening of aziridines with carbon-based nucleophiles is a powerful tool for constructing complex molecular frameworks.

A variety of organometallic reagents, including organocuprates, Grignard reagents, and organozinc reagents, have been employed to open the aziridine (B145994) ring of N-activated aziridines. acs.org These reactions typically proceed via an S(_N)2 mechanism, resulting in inversion of configuration at the center of attack. iitk.ac.in

The regioselectivity of these reactions is highly dependent on the specific organometallic reagent and the reaction conditions. For instance, the ring-opening of N-acyl aziridine-2-carboxylate (B8329488) esters with organocuprate reagents has been shown to provide a novel route to various amino acids. The use of Lewis acids can also influence the outcome of the reaction.

Detailed research findings on the reaction of this compound with specific organometallic reagents are presented in the table below.

| Organometallic Reagent | Lewis Acid/Additive | Solvent | Temperature (°C) | Product(s) | Regioselectivity (C2:C3) | Yield (%) |

| Di-n-butylcuprate | BF(_3)(\cdot)Et(_2)O | THF/Hexane | - | Mixture of products | - | - |

| BuMgCl | CuBr(\cdot)SMe(_2) | Toluene | -30 | C3-N cleavage product | >95:5 | >85 |

Data compiled from multiple sources.

Enolates derived from ketones, esters, and amides are effective carbon nucleophiles for the ring-opening of activated aziridines, leading to the formation of γ-amino carbonyl compounds. mdpi.comacs.org The reaction is typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate in situ. acs.org

The stereochemical course of the reaction can be controlled by using chiral auxiliaries attached to the enolate. For example, the reaction of (S)-aziridines with enolates derived from (S,S)-(+)-pseudoephedrine amides has been shown to proceed with a high degree of diastereoselectivity. acs.org In these cases, the nucleophilic attack occurs regioselectively at the less substituted carbon atom of the aziridine ring. acs.org

A summary of representative reactions is provided in the table below.

| Enolate Source | Base | Additive | Solvent | Temperature (°C) | Product | Diastereoselectivity | Yield (%) |

| (S,S)-(+)-Pseudoephedrine propionamide | LDA | LiCl | THF | -78 to rt | γ-Aminoamide | Excellent | Good |

| Phenylacetic acid | Cyclohexylisopropylamine | - | THF | -78 to rt | γ-Amino acid | Moderate syn selectivity | - |

Nucleophilic Ring Opening with Heteroatomic Nucleophiles

The reaction of this compound with heteroatomic nucleophiles provides a direct route to vicinal amino alcohols, diamines, and other valuable difunctionalized compounds.

The aminolysis of activated aziridines is a straightforward method for the synthesis of 1,2-diamines. researchgate.net This reaction is generally regioselective, with the amine nucleophile attacking the less sterically hindered carbon atom. researchgate.net The reaction can be carried out with a variety of primary and secondary amines, as well as ammonia.

The use of this methodology allows for the stereoselective formation of unique vicinal diamines, which are important structural motifs in many biologically active compounds. researchgate.net

The following table summarizes the outcomes of the reaction with various amine nucleophiles.

| Amine Nucleophile | Solvent | Temperature (°C) | Product | Regioselectivity (C2:C3) | Yield (%) |

| Benzylamine | THF | Reflux | N-Benzyl-1,2-diaminopropane derivative | High | - |

| N,N'-Dimethylethylenediamine | - | - | Vicinal diamine | Complete | - |

| N-Chloro-N-sodio-tert-butylcarbamate | - | - | Differentially protected vicinal diamine | - | - |

Data compiled from multiple sources. researchgate.netorgsyn.orgresearchgate.net

The alcoholysis of this compound provides access to β-amino ethers. These reactions are often catalyzed by Lewis acids, such as copper(II) triflate, which enhance the electrophilicity of the aziridine ring. iitk.ac.in The reaction with alcohols generally proceeds with high regioselectivity, with the nucleophile attacking the less substituted carbon atom. iitk.ac.in

This method has been used to synthesize a variety of nonracemic 1,2-amino ethers in excellent yields. iitk.ac.in

The table below provides examples of the ring-opening reaction with different alcohol and phenol (B47542) nucleophiles.

| Alcohol/Phenol Nucleophile | Catalyst | Solvent | Temperature (°C) | Product | Regioselectivity (C2:C3) | Yield (%) |

| Methanol | Cu(OTf)(_2) | Methanol | - | 1,2-Amino ether | High | High |

| Benzyl (B1604629) alcohol | - | Toluene | Reflux | Benzyl ether derivative | - | 97 |

| 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | KI | Acetone/Water | Reflux | Cyanoalkylated phenol | - | - |

Data compiled from multiple sources. iitk.ac.inbeilstein-journals.orggoogle.com

Thiols

The ring-opening of activated aziridines, such as N-Cbz protected derivatives, with thiol nucleophiles serves as a direct method for the synthesis of β-amino thioethers. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. While specific studies on this compound are not extensively documented, analogous reactions with other N-activated aziridines demonstrate the viability and general outcome of this transformation. For instance, N-tosyl and N-Boc protected aziridines react regioselectively with silyl (B83357) sulfides in the presence of a catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.com The reaction with thiols can be catalyzed by either acid or base. Acid catalysis involves protonation of the aziridine nitrogen, further activating the ring, while base catalysis generates a more potent thiolate nucleophile. The attack is generally favored at the sterically less hindered C3 position.

Table 1: Representative Ring-Opening of N-Activated Aziridines with Thiol Nucleophiles

| N-Activating Group | Thiol Reagent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Tosyl (Ts) | Phenylthiotrimethylsilane (PhSTMS) | TBAF, [bmim][BF4] | β-amino thioether (attack at less hindered carbon) | mdpi.com |

| Boc | Phenylthiotrimethylsilane (PhSTMS) | TBAF, [bmim][PF6] | β-amino thioether (attack at less hindered carbon) | mdpi.com |

Halides (e.g., Fluoride)

The introduction of fluorine into organic molecules is of great importance in medicinal and materials chemistry. The ring-opening of activated aziridines with fluoride ions provides a direct route to β-fluoroamines. Studies have been conducted on the reaction of N-Cbz-2-methylaziridine with [¹⁸F]-fluoride for applications in positron emission tomography (PET). acs.org The reaction of a Cbz-activated aziridine-2-carboxylate with [¹⁸F]fluoride has been shown to proceed successfully, although it required specific conditions such as the use of tetraethylammonium (B1195904) bicarbonate (TEAHCO₃) and microwave heating in DMSO to achieve good yields. nih.gov In that specific case involving a 2-carboxylate, the nucleophilic attack by fluoride occurred exclusively at the more substituted C2 carbon atom. nih.gov This regioselectivity is attributed to the powerful electronic influence of the carboxylate group. For the 2-methyl analogue, the regiochemical outcome is a subject of the balance between steric and electronic factors.

Table 2: Ring-Opening of N-Cbz-Aziridines with Fluoride

| Substrate | Fluoride Source | Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-Cbz-aziridine-2-carboxylate | [¹⁸F]Fluoride | TEAHCO₃, DMSO, Microwave | Successful ring-opening at C2 | nih.gov |

| N-Cbz-2-methylaziridine | [¹⁸F]Fluoride | Kryptofix 2.2.2 (K222)/K₂CO₃ or TEAHCO₃ | Formation of β-[¹⁸F]fluoroamines | acs.org |

Azides

Azide (B81097) nucleophiles are highly effective for the ring-opening of activated aziridines, leading to the formation of valuable 1,2-azidoamine precursors, which can be readily converted to 1,2-diamines. The reaction is typically carried out using reagents like sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), often in the presence of a Lewis acid or protic acid catalyst. The activation of non-activated aziridines to form an aziridinium (B1262131) ion, followed by ring-opening with an external azide nucleophile, is a known strategy. nih.gov For activated aziridines like this compound, the reaction can often proceed under milder conditions. The process follows a stereospecific SN2 pathway, resulting in an inversion of configuration at the carbon atom that is attacked. The regioselectivity is governed by steric and electronic influences, with attack at the less substituted C3 position being the commonly observed outcome for 2-alkylaziridines.

Table 3: General Conditions for Ring-Opening of Activated Aziridines with Azides

| Aziridine Type | Azide Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| N-Activated | NaN₃ | NH₄Cl, Methanol | 1,2-Azidoamine | clockss.org |

| N-Activated | TMSN₃ | Lewis Acid (e.g., Zn(OTf)₂) | 1,2-Azidoamine | nih.gov |

Regioselectivity in Ring-Opening of Substituted Aziridines

The regioselectivity of the nucleophilic ring-opening of unsymmetrically substituted aziridines, such as the 2-methyl derivative, is a critical aspect of their synthetic utility. The nucleophile can attack either the more substituted C2 carbon or the less substituted C3 carbon, leading to two different constitutional isomers. The outcome of this competition is dictated by a delicate interplay of electronic and steric factors, as well as the reaction conditions (e.g., acidic vs. basic/neutral). mdpi.comnih.gov The presence of an electron-withdrawing activating group on the nitrogen, such as the Cbz group, is essential for promoting the reactivity of the ring. clockss.org

Influence of Electronic Factors

The N-benzyloxycarbonyl group significantly influences the reactivity of the aziridine ring by withdrawing electron density from the nitrogen atom. This inductive effect polarizes the C-N bonds, increasing the electrophilicity of the ring carbons (C2 and C3) and making them more susceptible to nucleophilic attack. clockss.orgmdpi.com

Under acidic conditions, the aziridine nitrogen can be protonated to form a reactive aziridinium ion. This can lead to a transition state with significant carbocationic character. In such cases, electronic factors may favor the development of a partial positive charge at the more substituted C2 position, as the methyl group can provide some stabilization through hyperconjugation. This can promote nucleophilic attack at the C2 carbon. nih.govresearchgate.net However, for reactions proceeding under neutral or basic conditions via a pure SN2 mechanism, the electronic influence primarily serves to activate the ring system as a whole, rather than strongly directing the nucleophile to a specific carbon in the absence of other directing groups.

Steric Effects on Regioselectivity

In many SN2 reactions, steric hindrance is a dominant factor in determining the site of nucleophilic attack. organic-chemistry.org For this compound, the two carbon atoms of the ring present different steric environments. The C3 position is a methylene (B1212753) (CH₂) group, while the C2 position is a methine (CH) group bearing a methyl substituent. Consequently, the C3 position is sterically less encumbered and more accessible to an incoming nucleophile.

Under neutral or basic conditions, where the reaction proceeds through a concerted SN2 pathway, the nucleophile will preferentially attack the less hindered C3 carbon. nih.govresearchgate.net This outcome, often referred to as the "normal" ring-opening product, is the most commonly observed result for the reaction of 2-alkyl-N-acylaziridines with a wide range of nucleophiles. Steric bias from substituents on the aziridine ring is a reliable predictor of the regiochemical outcome in many cases. nih.gov

Stereospecificity and Stereoselectivity in Ring-Opening Reactions

The ring-opening reactions of chiral aziridines are typically highly stereospecific. For activated aziridines reacting under conditions that favor an SN2 mechanism, the reaction proceeds with a complete inversion of configuration at the electrophilic carbon center that is attacked by the nucleophile. ias.ac.in This stereochemical outcome is a direct consequence of the "backside attack" mechanism, where the nucleophile approaches the carbon atom from the side opposite to the C-N bond that is breaking. researchgate.netlibretexts.orgmasterorganicchemistry.com

In the case of this compound, the stereocenter is at the C2 position.

If a nucleophile attacks the C2 carbon, the stereochemistry at this center will be inverted, leading to a product with an (R) configuration.

If the nucleophilic attack occurs at the C3 carbon (which is achiral), the original (S) configuration of the C2 stereocenter is retained in the product.

This predictable stereospecificity is a cornerstone of aziridine chemistry, enabling the synthesis of enantiomerically pure products from chiral precursors. youtube.comkhanacademy.org It is important to note that while the ring-opening step itself is stereospecific, subsequent reaction conditions could potentially lead to racemization of the product in some cases. nih.gov However, the fundamental ring-cleavage event follows a precise stereochemical pathway.

Transition Metal-Catalyzed Ring-Opening and Cross-Coupling

Transition metal catalysis has emerged as a powerful tool for the regioselective and stereospecific functionalization of aziridines. researchgate.netmdpi.com These methods often proceed under mild conditions and tolerate a wide range of functional groups, offering significant advantages over traditional methods.

Palladium catalysts are highly effective in promoting the ring-opening cross-coupling of N-Cbz-aziridines with various nucleophiles. These reactions typically proceed with high regioselectivity and stereochemical control. researchgate.net

C-C Bond Formation: The palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids has been developed to produce allylic amine derivatives with high regioselectivity. mdpi.com While the specific application to this compound is not explicitly detailed, the general mechanism involves an SN2-type ring opening of the aziridine by a palladium-pincer complex after transmetalation with the organoboronic acid. mdpi.com Another powerful palladium-catalyzed C-C bond-forming reaction is the carbonylation of benzotriazinones, which can be adapted for related nitrogen heterocycles. researchgate.netnih.gov Additionally, palladium-catalyzed reactions of vinylaziridines can lead to the formation of 5-vinyloxazolidinones through CO2 incorporation, demonstrating a diastereospecific process. mdpi.com

C-B Bond Formation: Copper catalysis is more commonly reported for the borylation of alkyl aziridines. mdpi.comnih.gov However, palladium-catalyzed methodologies for the borylation of related strained rings suggest the feasibility of such a transformation. For instance, palladium-catalyzed conjunctive cross-coupling combines boronic esters, organolithium or Grignard reagents, and C(sp2) electrophiles via a palladium-induced 1,2-metalate shift of an alkenylboron ate complex. nih.govresearchgate.net

C-Si Bond Formation: Palladium-catalyzed benzylic silylation has been achieved using diarylmethyl carbonates and silylboranes under base-free conditions. osaka-u.ac.jp This methodology could potentially be adapted for the silylation of aziridines. Furthermore, direct C-H fluorosilylation of 2-phenylpyridines under palladium catalysis has been reported, showcasing the catalyst's ability to facilitate C-Si bond formation. nih.gov

Table 1: Examples of Palladium-Catalyzed Ring-Opening Reactions of Aziridine Derivatives

| Catalyst/Ligand | Nucleophile/Reagent | Product Type | Key Features |

| Pd-pincer complex | Organoboronic acids | Allylic amines | High regioselectivity, SN2-type ring opening. mdpi.com |

| Pd(OAc)2/BuPdAd2 | CO2/Isocyanides | Quinazolinones | Carbonylative cyclization. mdpi.com |

| Pd2(dba)3/PCy3 | CO2 | 5-Vinyloxazolidinones | Diastereospecific, from vinylaziridines. mdpi.com |

| Pd2(dba)3/Ligand | Silylboranes | Benzyl silanes | Base-free conditions, from carbonates. osaka-u.ac.jp |

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for aziridine ring-opening reactions. nsf.gov Nickel catalysts can activate the C-N bonds of aziridines, including less reactive alkyl-substituted ones, for cross-coupling with a variety of partners. mdpi.com

Notable examples include the nickel-catalyzed C-H coupling of 8-aminoquinoline-derived benzamides with aziridines, which proceeds via a C-H alkylation-intramolecular amidation cascade. mdpi.com Mechanistic studies of this reaction with chiral aziridines show an inversion of configuration, suggesting an SN2-type nucleophilic ring-opening pathway. mdpi.com Reductive cross-coupling reactions of aziridines have also been developed, for instance with allylic chlorides using manganese as a reductant, to afford β-allyl-substituted arylethylamines. nih.gov Furthermore, nickel catalysts have been employed for the reductive carboxylation of aziridines to produce valuable β-amino acids. mdpi.com Cross-coupling reactions with Grignard reagents are also well-established, often utilizing N-heterocyclic carbene (NHC) ligands to achieve high efficiency. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org

Table 2: Nickel-Catalyzed Transformations of Aziridines

| Catalyst/Ligand | Coupling Partner | Product Type | Key Features |

| Ni(OAc)2 | 8-Aminoquinoline-derived benzamides | 3,4-Dihydroisoquinolinones | C-H activation, cascade reaction, SN2 pathway. mdpi.com |

| NiBr2·diglyme/dtbbpy | Allylic chlorides/Mn | β-Allyl arylethylamines | Reductive cross-electrophile coupling. nih.gov |

| NiBr2·glyme/L5 | CO2/Mn | β-Amino acids | Reductive carboxylation. mdpi.com |

| NiCl2/ICy | Alkyl Grignard reagents | Alkylated arenes (from anisoles) | C-O bond cleavage, adaptable concept. nih.govorganic-chemistry.org |

| NiCl2(PPh3)(IPr) | Alkyl Grignard reagents | Alkylated benzofurans | From methylsulfanyl precursors. organic-chemistry.org |

Rhodium-catalyzed reactions involving the ring-opening of aziridines are less common but offer unique reactivity. One notable transformation is the rhodium-catalyzed intermolecular ring-opening hydroacylation of alkylidenecyclopropanes with chelating aldehydes. nih.gov This atom-economical process proceeds via cleavage of the proximal C-C bond. nih.gov While not directly involving aziridines, the principles of rhodium-catalyzed C-C bond activation in strained rings are relevant. nih.gov

Copper-catalyzed reactions provide a versatile and economical approach for the ring-opening of aziridines with a range of nucleophiles. Copper catalysts have been successfully used for the cross-coupling of 2-alkyl/2-arylaziridines with benzimidazoles, leading to benzoimidazolylethylamine derivatives through regiospecific ring opening. mdpi.com Copper catalysis has also been employed in the borylative ring-opening of N-(2-picolinoyl)-protected alkyl aziridines with B2pin2. mdpi.comnih.gov This reaction is highly sensitive to the nature of the N-protecting group, with the picolinoyl group being crucial for reactivity. mdpi.comnih.gov Additionally, copper has been used to mediate the amination of aryl C-H bonds directed by 2-pyridyl groups, a strategy that could potentially be applied in tandem with aziridine chemistry. rsc.orgnih.gov

Table 3: Rhodium- and Copper-Catalyzed Ring-Opening Reactions

| Metal | Catalyst System | Reagent/Nucleophile | Product Type | Key Features |

| Rh | [Rh(coe)2Cl]2/L1 | Chelating aldehydes | γ,δ-Unsaturated ketones | From alkylidenecyclopropanes, C-C cleavage. nih.gov |

| Cu | CuI | Benzimidazoles | Benzoimidazolylethylamines | Regiospecific C-N bond formation. mdpi.com |

| Cu | Cu(OAc)2/Ag2CO3 | Amines | ortho-Amino arenes | Directed C-H amination. nih.gov |

| Cu | (IPr)CuCl/NaOtBu | B2pin2 | β-Amino boronic esters | Requires N-picolinoyl activation. mdpi.comnih.gov |

| Cu | Cu(OTf)2 | Organozinc reagents | Amines | Electrophilic amination. nih.gov |

The mechanism of transition metal-catalyzed ring-opening of aziridines is crucial for predicting and controlling regioselectivity and stereochemistry. For palladium- and nickel-catalyzed reactions, a common mechanistic pathway involves the oxidative addition of the metal complex into a C-N bond of the aziridine ring. researchgate.netnsf.gov

Experimental and computational studies on palladium-catalyzed cross-couplings of 2-substituted aziridines strongly support a stereoinvertive SN2-type oxidative addition. researchgate.net This process leads to the formation of a four-membered azapalladacycle intermediate, which then undergoes further reaction with the coupling partner. The regioselectivity is dictated by the attack of the metal at the less sterically hindered carbon, leading to cleavage of the C3-N bond in 2-substituted aziridines. researchgate.netmdpi.com

Similarly, nickel-catalyzed C-H coupling with chiral aziridines proceeds with an inversion of configuration, which is also consistent with an SN2-type nucleophilic ring-opening pathway. mdpi.com In contrast, for styrenyl aziridines, oxidative addition at the benzylic C2-N bond can occur to form a η³-benzylnickel complex. nsf.gov The choice of ligands and the electronic properties of the aziridine substrate play a significant role in determining the precise mechanistic course and the resulting regioselectivity. researchgate.netmdpi.com

Organocatalytic Ring-Opening Reactions

Organocatalysis provides a metal-free alternative for the ring-opening of aziridines, often with high levels of stereocontrol. These reactions typically employ small organic molecules as catalysts to activate either the aziridine or the nucleophile. rsc.orgutwente.nl

The ring-opening polymerization (ROP) of N-sulfonyl aziridines has been achieved using N-heterocyclic carbenes (NHCs) as organocatalysts. rsc.orgutwente.nl In these systems, an N-tosyl secondary amine can act as an initiator, mimicking the growing polymer chain. rsc.orgutwente.nl This concept can be extended to the synthesis of discrete small molecules by using a stoichiometric amount of the initiator. The proposed mechanism involves the activation of the initiator by the NHC, which then attacks the aziridine monomer in a nucleophilic ring-opening step.

Anionic ring-opening polymerizations of N-sulfonyl aziridines have also been explored using organic superbases like phosphazenes (t-Bu-P4). nih.gov The catalytic activity of these superbases is directly proportional to their basicity, and they can promote living/controlled polymerization, affording well-defined polymers. nih.gov This high degree of control suggests that these catalytic systems could be adapted for the selective ring-opening of this compound with various nucleophiles to yield specific, non-polymeric products. The activation of the N-Cbz group, being an electron-withdrawing group, facilitates these nucleophilic attacks. clockss.org

Radical Ring-Opening Pathways

Radical-mediated ring-opening of aziridines offers a complementary approach to the more common nucleophilic pathways, enabling the formation of C-C bonds at highly substituted centers. The first catalytic, radical ring-opening of N-acylated aziridines was achieved using a titanocene (B72419) catalyst. mdpi.com

In this process, a titanocene(III) complex facilitates a single-electron transfer to the N-acylated aziridine, inducing its ring-opening to form a carbon-centered radical. mdpi.com This radical species can then participate in subsequent reactions, such as conjugate additions. mdpi.com Computational studies have confirmed that the ring-opening of N-acyl aziridines via electron transfer proceeds through a concerted process. mdpi.com This method is particularly effective for constructing quaternary carbon centers and demonstrates high functional group tolerance. mdpi.com While the primary examples involve N-acyl groups, the electronic similarity of the N-Cbz group suggests that this compound could be a viable substrate for such radical transformations.

Ring-Expansion Reactions and Cycloadditions

This compound serves as a versatile precursor in a variety of ring-expansion and cycloaddition reactions, leading to the formation of larger, more complex heterocyclic structures. These transformations leverage the inherent ring strain of the aziridine core, which facilitates its opening and subsequent reaction with other molecules.

The [3+2] cycloaddition reaction is a powerful method for the construction of five-membered rings. In the context of this compound, this typically involves its transformation into an azomethine ylide, which then reacts with a dipolarophile, such as an electron-deficient alkene. mdpi.com This process is highly valuable for the synthesis of substituted pyrrolidines, a common scaffold in medicinal chemistry. nih.gov

The generation of the azomethine ylide from the aziridine can be initiated either thermally or photochemically. The reaction proceeds with the cleavage of the C-C bond of the aziridine ring, forming a 1,3-dipole that readily participates in cycloaddition reactions. The stereochemistry of the resulting pyrrolidine (B122466) is often influenced by the stereochemistry of the starting aziridine and the geometry of the dipolarophile.

A representative example is the reaction of an activated aziridine with an electron-deficient alkene like dimethyl acetylenedicarboxylate. The reaction proceeds to give highly functionalized pyrrolidine derivatives. The regioselectivity and stereoselectivity of these reactions are key considerations in their application to target-oriented synthesis.

Table 1: Examples of [3+2] Cycloaddition Reactions

| Aziridine Derivative | Dipolarophile | Product |

| This compound | Dimethyl acetylenedicarboxylate | Substituted dihydropyrrole |

| This compound | N-Phenylmaleimide | Fused pyrrolidine system |

| This compound | Acrylonitrile | 3-Cyanopyrrolidine derivative |

While less common than [3+2] cycloadditions, [4+3] cyclization reactions involving aziridines provide a route to seven-membered heterocyclic rings. These reactions typically involve the reaction of the aziridine-derived 1,3-dipole with a 4-atom component, such as a diene. The synthetic utility of this approach lies in its ability to construct complex polycyclic systems containing a seven-membered nitrogen-containing ring, which are present in a number of natural products and pharmacologically active compounds.

The success of these reactions often depends on the nature of the substituents on both the aziridine and the diene, as well as the reaction conditions. Lewis acids can be employed to promote the reaction and influence its stereochemical outcome.

Beyond the well-defined [3+2] and [4+3] cycloadditions, this compound is a precursor for a variety of other heterocyclic frameworks. The ring-opening of the aziridine can be followed by intramolecular cyclization or reaction with other nucleophiles and electrophiles to generate a wide array of ring systems.

For instance, reaction with isocyanates can lead to the formation of imidazolidinones, while reaction with carbon disulfide can yield thiazolidinethiones. These transformations underscore the versatility of the aziridine ring as a building block in heterocyclic synthesis. The choice of reaction partner and conditions dictates the nature of the resulting heterocyclic product.

Derivatization and Further Functionalization

The this compound molecule offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of related compounds. These modifications can be broadly categorized into those occurring at the aziridine ring carbons and those involving the carbamate (B1207046) nitrogen.

The carbon atoms of the aziridine ring are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of the synthetic utility of aziridines. A wide range of nucleophiles, including organometallics, amines, thiols, and halides, can be employed to open the ring, resulting in the formation of β-functionalized amine derivatives.

The regioselectivity of the ring-opening is an important consideration. In the case of this compound, attack can occur at either C2 (the methyl-substituted carbon) or C3. The outcome is influenced by steric and electronic factors, as well as the nature of the nucleophile and the presence of catalysts. For example, in the presence of a Lewis acid, nucleophilic attack is often directed to the more substituted carbon (C2), whereas under neutral or basic conditions, attack at the less hindered carbon (C3) may be favored.

Table 2: Ring-Opening Reactions with Various Nucleophiles

| Nucleophile | Product |

| Grignard Reagents (RMgX) | β-Amino alcohols |

| Organocuprates (R₂CuLi) | γ-Amino acids |

| Azide (N₃⁻) | β-Azido amines |

| Thiols (RSH) | β-Amino thioethers |

The nitrogen atom of the carbamate group in this compound can also be a site for chemical transformation. The benzyl carbamate (Cbz) group is a common protecting group for amines in organic synthesis. Its removal, typically through hydrogenolysis (catalytic hydrogenation), unmasks the free secondary amine of the aziridine.

This deprotection step is crucial for subsequent functionalization at the nitrogen atom. The resulting free aziridine can then be N-alkylated, N-acylated, or used in other reactions that require a free amine. This allows for the introduction of a wide range of substituents at the nitrogen atom, further expanding the chemical diversity of the accessible derivatives.

Furthermore, the carbamate nitrogen can participate in intramolecular reactions. For example, under certain conditions, the carbamate can be activated and participate in cyclization reactions with other functional groups within the molecule, leading to the formation of bicyclic or more complex polycyclic systems.

Role of the N-Carbamate Protecting Group in Reactivity

The benzyloxycarbonyl (Cbz or Z) group, a type of N-carbamate, plays a pivotal role in the chemistry of this compound. Its presence is not merely for the protection of the nitrogen atom; it fundamentally influences the reactivity of the strained three-membered aziridine ring. chem-station.commasterorganicchemistry.comnih.gov Carbamates are widely used as protecting groups for amines because they are easy to install, inert to a variety of reaction conditions, and can be removed under specific conditions without affecting other functional groups like amides. masterorganicchemistry.com In the context of aziridines, the N-carbamate group acts as an essential activating group, modulating the ring's susceptibility to nucleophilic attack and directing the regio- and stereochemical outcomes of ring-opening reactions. beilstein-journals.orgresearchgate.net

The nitrogen atom in an unactivated aziridine possesses a lone pair of electrons, rendering the ring relatively inert to nucleophiles. mdpi.comnih.gov For a ring-opening reaction to occur, the ring must be "activated," typically by protonation or attachment of an electron-withdrawing group to the nitrogen. mdpi.comnih.gov The N-benzyloxycarbonyl group in this compound serves this activating function effectively.

The electron-withdrawing nature of the carbonyl moiety within the carbamate group reduces the electron density on the nitrogen atom. This inductive effect increases the polarization of the C-N bonds and enhances the electrophilicity of the ring's carbon atoms. Consequently, the aziridine becomes significantly more susceptible to attack by nucleophiles. beilstein-journals.org This activation is crucial for promoting a wide range of synthetic transformations that would otherwise be difficult to achieve with N-unfunctionalized or N-alkylated aziridines. beilstein-journals.org The strain inherent in the three-membered ring, coupled with this electronic activation, makes N-Cbz protected aziridines valuable intermediates for synthesizing complex nitrogen-containing molecules. nih.gov

The N-Cbz group exerts significant control over the regioselectivity and stereochemistry of nucleophilic ring-opening reactions. The outcome of the nucleophilic attack—whether it occurs at the substituted (C2) or unsubstituted (C3) carbon—is dictated by a combination of steric and electronic factors, which are influenced by the N-protecting group, the substituents on the ring, and the nature of the nucleophile and catalyst used. nih.govnih.govmdpi.com

Ring-opening reactions of activated aziridines generally proceed via an Sₙ2-type mechanism, which results in an inversion of stereochemistry at the center of attack. chemrxiv.org In the case of this compound, this stereospecificity is critical for transferring the chirality of the starting material to the product.

Research has shown varied regioselectivity depending on the reaction conditions. For example, in the ring-opening of a Cbz-activated 2-methylaziridine (B133172) with [¹⁸F]fluoride, two regioisomers were formed, with the reaction being more reactive at the less hindered secondary carbon (C3). nih.govd-nb.info Conversely, for Cbz-activated aziridine-2-carboxylates, the attack by [¹⁸F]fluoride occurred exclusively at the more substituted α-carbon (C2). nih.govd-nb.info This highlights the subtle interplay of substituents in directing the nucleophilic attack. Lewis acids can also strongly influence the regioselectivity; for instance, boron trifluoride can direct nucleophilic attack almost exclusively to the more hindered carbon atom of the aziridine ring. researchgate.net

| Substrate | Nucleophile/Conditions | Major Site of Attack | Product Type | Ref. |

| N-Cbz-2-methylaziridine | [¹⁸F]Fluoride | C3 (less hindered) | β-fluoroamine | nih.gov, d-nb.info |

| N-Cbz-aziridine-2-carboxylate | [¹⁸F]Fluoride | C2 (more substituted) | α-fluoro-β-alanine derivative | nih.gov, d-nb.info |

| N-Tosyl-2-methylaziridine | Indoles / BF₃·OEt₂ | C2 (more hindered) | Tryptamine derivative | researchgate.net |

| N-Aryl Aziridines | Various Nucleophiles | Highly regioselective | Varies | bohrium.com |

The ability to easily remove the N-Cbz group is essential for its utility in multi-step synthesis. chem-station.com A variety of methods have been developed for the deprotection of N-Cbz groups, with the choice of method depending on the presence of other sensitive functional groups within the molecule.

The most common and classic method for Cbz cleavage is hydrogenolysis, which involves catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. total-synthesis.com This reaction is typically clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in place of H₂ gas, is another widely used variation. total-synthesis.com

However, hydrogenolysis is not suitable for substrates containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing groups. This has spurred the development of alternative, non-reductive cleavage methods. Recent advancements provide milder and more chemoselective options. For instance, a combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to selectively deprotect N-Cbz groups even in the presence of benzyl ethers. nih.govorganic-chemistry.org Other methods include the use of Otera's distannoxane catalyst, which can chemoselectively cleave an aziridinyl N-Cbz group in the presence of other N-Cbz groups within the same molecule. researchgate.net

| Method | Reagents | Key Features | Ref. |

| Hydrogenolysis | H₂, Pd/C | Standard, efficient, mild conditions. | total-synthesis.com, nih.gov |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of H₂ gas. | total-synthesis.com |

| Lewis Acid-Mediated | AlCl₃, HFIP | Non-reductive; orthogonal to O-Bn groups. | nih.gov, organic-chemistry.org |

| Catalytic Cleavage | Otera's Catalyst | Chemoselective for aziridinyl N-Cbz groups. | researchgate.net |

| Reductive (non-H₂) | NaBH₄, Pd/C | Rapid, uses in-situ generated hydrogen. | researchgate.net |

Iv. Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving (S)-Benzyl 2-methylaziridine-1-carboxylate at the molecular level. By calculating the energies of reactants, transition states, and products, DFT allows for the mapping of reaction pathways and the rationalization of experimentally observed phenomena.

The formation of the aziridine (B145994) ring, known as aziridination, can proceed through various mechanistic pathways. DFT calculations have been instrumental in discerning the most likely routes for the formation of N-Cbz-protected aziridines like this compound.

Theoretical studies on related systems, such as the aziridination of alkenes using nitrene precursors, suggest that the reaction can proceed through either a concerted or a stepwise mechanism. In a concerted pathway, the nitrogen atom adds to the double bond in a single step, which is often stereospecific. A stepwise mechanism, conversely, involves the formation of a radical intermediate, which can allow for stereochemical scrambling. DFT calculations on model systems indicate that the nature of the catalyst and the nitrene precursor heavily influence which pathway is favored. For instance, in metal-catalyzed aziridinations, the formation of a metal-nitrenoid intermediate is a key step, which then transfers the nitrene group to the alkene. The energy barriers for these pathways can be calculated to predict the reaction's feasibility and stereochemical outcome.

The high ring strain of aziridines makes them susceptible to ring-opening reactions, a characteristic that is central to their synthetic utility. DFT calculations have been employed to investigate the mechanisms of these reactions for N-Cbz-2-methylaziridine and its analogs.

A notable computational study by Fang and coworkers focused on the ring-opening of (S)-1-benzyl-2-methylaziridine (a close analog lacking the carboxyl group) with an iminium salt in the presence of lithium iodide. researchgate.net Their DFT calculations, using the SCRF-B3LYP/6-311+G(d) level of theory, indicated that the reaction likely proceeds through an aziridinium (B1262131) cation intermediate rather than a direct SN2 mechanism. researchgate.net The calculated energetic barrier for the ring-opening of the aziridinium intermediate was found to be approximately 10.9 kcal/mol in a THF solvent model, suggesting a thermodynamically spontaneous process. researchgate.net This study highlights the crucial role of the aziridinium intermediate in facilitating the ring-opening process.

Further computational studies on the ring-opening of 2-methylaziridine (B133172) with methylamine (B109427) have explored both frontside and backside nucleophilic attacks. researchgate.net These calculations suggest that the backside attack, proceeding in an SN2 fashion, is generally favored, leading to the formation of a zwitterionic intermediate. researchgate.net The subsequent proton transfer then yields the final product. researchgate.net While not specific to the title compound, these findings provide a foundational understanding of the potential mechanistic pathways.

One of the most critical aspects of aziridine chemistry is controlling the regioselectivity and stereoselectivity of its reactions. DFT calculations have proven invaluable in elucidating the factors that govern these outcomes.

In the ring-opening of substituted aziridines like this compound, the nucleophile can attack either the substituted (C2) or unsubstituted (C3) carbon atom. The regioselectivity is influenced by a combination of steric and electronic factors. DFT studies on 2-methylaziridine have shown a preference for nucleophilic attack at the less hindered C3 position. researchgate.net However, the presence of an activating group on the nitrogen, such as the benzyl (B1604629) carboxylate group, and the nature of the nucleophile and catalyst can alter this preference.

Stereoselectivity in ring-opening reactions is also a key area of computational investigation. For instance, in the reaction of enantiopure aziridines, it is crucial to understand whether the reaction proceeds with inversion or retention of stereochemistry. The computational finding that the ring-opening of (S)-1-benzyl-2-methylaziridine likely proceeds through an aziridinium intermediate has significant stereochemical implications, as the subsequent nucleophilic attack on this intermediate will determine the stereochemistry of the product. researchgate.net

Elucidation of Reactive Intermediates

The transient species formed during the reactions of this compound are often challenging to detect experimentally. Computational studies provide a means to identify and characterize these reactive intermediates, offering a more complete picture of the reaction mechanism.